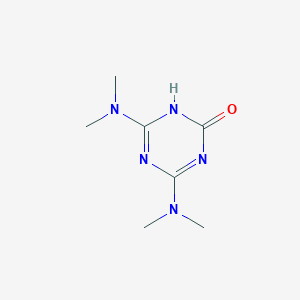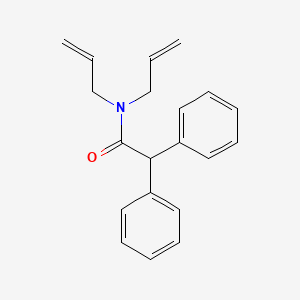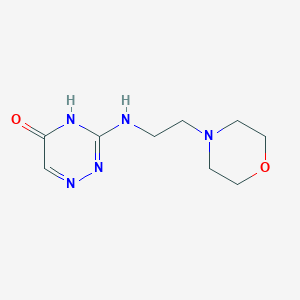![molecular formula C20H26N2 B5997747 1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B5997747.png)
1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine is a chemical compound with the molecular formula C20H26N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
The synthesis of 1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 2,3-dimethylphenylamine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 2,3-dimethylphenylamine attacks the electrophilic carbon of 2-methylbenzyl chloride, resulting in the formation of the desired piperazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2,3-Dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the piperazine ring can be replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving the interaction of piperazine derivatives with biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications. Piperazine derivatives are known for their activity as central nervous system agents, and this compound could be investigated for similar effects.
Industry: In industrial settings, the compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it may interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
1-(2,3-Dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-(2,3-Dimethylphenyl)piperazine: This compound lacks the additional methylphenyl group, which may result in different chemical and biological properties.
1-(2-Methylphenyl)piperazine:
4-[(2-Methylphenyl)methyl]piperazine: This compound has the methylphenyl group attached to the piperazine ring but lacks the dimethyl substitution on the phenyl ring.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-16-8-6-10-20(18(16)3)22-13-11-21(12-14-22)15-19-9-5-4-7-17(19)2/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKHHQSUZKQCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-fluorophenyl)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5997668.png)
![N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide](/img/structure/B5997681.png)


![1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea](/img/structure/B5997699.png)
![(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5997710.png)
![methyl 2-[[7-(4-methoxyphenyl)-8-oxo-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl]sulfanyl]acetate](/img/structure/B5997715.png)
![2-chloro-N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B5997723.png)

![3-[(7-Chloro-4-methylquinolin-2-yl)amino]azepan-2-one](/img/structure/B5997739.png)
![8-fluoro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-quinolinecarboxamide](/img/structure/B5997742.png)
![2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5997745.png)
![2-(1-cyclohexen-1-ylcarbonyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5997750.png)
![methyl 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B5997757.png)
